2,4-Dichloro-3-fluoropyridine

Overview

Description

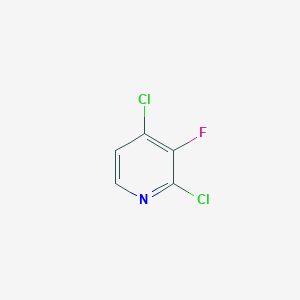

2,4-Dichloro-3-fluoropyridine is a halogenated pyridine derivative featuring chlorine atoms at the 2- and 4-positions and a fluorine atom at the 3-position. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing effects of chlorine and fluorine substituents enhance the pyridine ring's electrophilicity, facilitating nucleophilic aromatic substitution reactions. Its moderate lipophilicity balances solubility in organic solvents and aqueous media, which is critical for applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluoropyridine typically involves the fluorination of 2,4-dichloropyridine. One common method is the reaction of 2,4-dichloropyridine with a fluorinating agent such as Selectfluor® in the presence of a base. The reaction is usually carried out in a solvent like acetonitrile at room temperature, yielding this compound with high selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agents and reaction conditions is critical to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as dioxane or ethanol.

Major Products:

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atoms.

Coupling Reactions: Biaryl compounds with diverse applications in pharmaceuticals and materials science.

Scientific Research Applications

Herbicide Development

One of the primary applications of 2,4-Dichloro-3-fluoropyridine is in the formulation of herbicides. It serves as an active ingredient in several herbicidal products aimed at controlling a wide range of weeds in agricultural settings.

Key Insights:

- Mechanism of Action: The compound acts by inhibiting specific enzymes involved in plant growth, effectively controlling both monocotyledonous and dicotyledonous weeds.

- Field Efficacy: Studies have shown that formulations containing this compound can effectively manage difficult-to-control weed species such as Avena fatua and Lolium perenne with minimal impact on cultivated crops .

- Application Rates: Effective control can be achieved with application rates lower than 1 kg per hectare, making it economically viable for large-scale agricultural use .

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various bioactive compounds.

Synthesis Applications:

- Fluorinated Pyridine Derivatives: The compound is often used to synthesize fluorinated pyridine derivatives that exhibit significant biological activity. For instance, it can be involved in reactions yielding complex molecules with potential therapeutic effects .

- Late-Stage Functionalization: Researchers have developed methodologies for the late-stage functionalization of multisubstituted pyridines, utilizing this compound to introduce functional groups that enhance biological activity or improve pharmacokinetic properties .

Material Science

The unique chemical structure of this compound lends itself to applications in material science.

Applications in Materials:

- Polymer Chemistry: It can be used as a building block for synthesizing polymers with specific properties. The introduction of fluorine atoms can enhance the thermal stability and chemical resistance of polymers.

- Electronics: The compound's properties may also be explored for use in electronic materials, particularly those requiring high performance under varying environmental conditions.

Case Study 1: Herbicide Efficacy

A field study conducted on the efficacy of a herbicide formulation containing this compound showed a significant reduction in weed populations compared to untreated controls. The study highlighted the compound's effectiveness against resistant weed species and its safety profile concerning non-target crops.

Case Study 2: Pharmaceutical Synthesis

In a recent synthesis project, researchers utilized this compound to create a novel class of anti-inflammatory drugs. The results indicated that the synthesized compounds exhibited improved potency compared to existing medications.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-fluoropyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (chlorine and fluorine) can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloro-Fluoropyridine Derivatives

Key Compounds :

- 3,5-Dichloro-2,4,6-trifluoropyridine (): Contains three fluorine atoms and two chlorines. The increased fluorine content elevates electronegativity, enhancing stability but reducing reactivity compared to 2,4-Dichloro-3-fluoropyridine. This compound is preferred in applications requiring thermal stability, such as material science .

- 4-Chloro-3-ethynyl-2-fluoropyridine (): Features an ethynyl group, which introduces alkyne reactivity. The absence of a second chlorine reduces steric hindrance, making it more reactive in cross-coupling reactions compared to the target compound .

Data Table :

| Compound Name | Substituents | Reactivity (Relative) | Applications |

|---|---|---|---|

| This compound | Cl (2,4), F (3) | High | Pharmaceuticals, Agrochemicals |

| 3,5-Dichloro-2,4,6-trifluoropyridine | Cl (3,5), F (2,4,6) | Moderate | Material science |

| 4-Chloro-3-ethynyl-2-fluoropyridine | Cl (4), F (2), ethynyl (3) | Very High | Click chemistry, Drug discovery |

Chloro-Fluoro-Trifluoromethylpyridines

Key Compounds :

- 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine (): The trifluoromethyl (CF₃) group strongly withdraws electrons, increasing lipophilicity and metabolic stability. This makes it superior in CNS drug development compared to this compound, which lacks the CF₃ group .

- The target compound’s simpler structure allows broader applicability in synthesizing small-molecule inhibitors .

Data Table :

| Compound Name | Substituents | Lipophilicity (LogP) | Key Applications |

|---|---|---|---|

| This compound | Cl (2,4), F (3) | 1.8 | Intermediate synthesis |

| 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine | Cl (2), F (3), CF₃ (4) | 2.5 | CNS drugs, Agrochemicals |

| 3-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine | Cl (3), ClCH₂ (2), CF₃ (4) | 3.1 | Specialty chemical synthesis |

Sulfonyl Chloride and Heterocyclic Derivatives

Key Compounds :

- 3-Fluoropyridine-4-sulfonyl chloride (): The sulfonyl chloride group enables facile nucleophilic displacement, but the fluorine at position 3 directs reactivity differently compared to the target compound’s 3-fluoro substituent. This compound is favored in peptide coupling and polymer chemistry .

Unique Attributes of this compound

- Electronic Effects : The 2,4-dichloro substitution deactivates the pyridine ring, while the 3-fluoro substituent provides ortho/para-directing effects, enabling regioselective functionalization.

- Versatility : Balances reactivity and stability, making it suitable for diverse reactions (e.g., Suzuki couplings, aminations) without requiring extreme conditions.

- Biological Relevance : The chlorine atoms enhance interactions with hydrophobic protein pockets, while fluorine improves metabolic stability, positioning it as a key intermediate in antiviral and anticancer agents .

Biological Activity

2,4-Dichloro-3-fluoropyridine (C5H2Cl2FN) is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H2Cl2FN

- Molecular Weight : 165.98 g/mol

- CAS Number : 628691-85-0

The compound features two chlorine atoms and one fluorine atom attached to the pyridine ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various pyridine derivatives, this compound showed significant inhibition against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The anticancer activity of this compound has also been investigated. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The presence of halogen substituents is thought to enhance its ability to interact with DNA and modulate gene expression related to cell cycle regulation.

Herbicidal Activity

In agricultural applications, this compound has been identified as an effective herbicide. It acts by inhibiting specific enzymatic pathways in plants, leading to uncontrolled growth and eventual death of targeted weeds. Its efficacy against difficult-to-control species such as Avena fatua and Lolium perenne has been documented in field trials.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The halogen atoms in the compound affect the electron density of the pyridine ring, enhancing its binding affinity to various enzymes involved in metabolic processes.

- DNA Interaction : The compound may intercalate into DNA strands or form adducts that disrupt replication and transcription processes.

- Signal Transduction Modulation : It can influence cellular signaling pathways, potentially altering cellular responses to external stimuli.

Case Studies

-

Antimicrobial Efficacy Study :

- A study tested this compound against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential.

-

Anticancer Activity Assessment :

- In vitro assays on human breast cancer cells revealed that treatment with the compound at concentrations of 10 µM led to a significant increase in apoptotic markers compared to untreated controls.

-

Herbicidal Effectiveness Trial :

- Field trials showed that a formulation containing this compound reduced weed biomass by over 80% in treated plots compared to control plots.

Comparative Analysis Table

| Compound | Antimicrobial Activity | Anticancer Activity | Herbicidal Activity |

|---|---|---|---|

| This compound | Strong (MIC: 32 µg/mL) | Significant (10 µM) | High (80% biomass reduction) |

| 3,4-Dichloropyridine | Moderate | Low | Moderate |

| 2,6-Difluoropyridine | Weak | Moderate | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2,4-Dichloro-3-fluoropyridine with high yield and purity?

Methodological Answer:

- Reaction Parameters : Optimize temperature (e.g., 80–100°C for halogenation) and reaction time (12–24 hours) to balance yield and side-product formation.

- Catalyst/Solvent Systems : Use aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates. Catalytic bases (e.g., NaOH) may enhance fluorination efficiency .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the product. Monitor purity via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : NMR identifies fluorine substituents (δ ~ -120 to -150 ppm), while NMR resolves pyridine ring protons (δ 7.5–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHClFN, exact mass 179.94 g/mol).

- IR Spectroscopy : Detect C-F stretches (1000–1100 cm) and C-Cl vibrations (550–650 cm) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood.

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination.

- Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction pathways for halogenated pyridines?

Methodological Answer:

- Comparative Studies : Replicate conflicting experiments under controlled conditions (e.g., varying catalysts or solvents) to isolate variables.

- Computational Modeling : Use DFT calculations to map reaction pathways and identify thermodynamic/kinetic bottlenecks.

- Data Triangulation : Cross-validate results using multiple analytical techniques (e.g., GC-MS, NMR) to confirm product identity .

Q. What strategies mitigate decomposition of this compound during storage?

Methodological Answer:

- Storage Conditions : Store under inert gas (argon/nitrogen) in amber glass vials at -20°C to slow hydrolysis.

- Stabilizers : Add desiccants (e.g., molecular sieves) to absorb moisture. Avoid prolonged exposure to light or heat.

- Stability Monitoring : Periodically assess purity via HPLC and track decomposition products (e.g., 3-fluoropyridine derivatives) .

Q. How does fluorine substitution at the 3-position influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing fluorine atom increases electrophilicity at the 2- and 4-positions, enhancing Suzuki-Miyaura coupling with aryl boronic acids.

- Steric Considerations : Fluorine’s small size minimizes steric hindrance, favoring regioselective coupling at the 4-chloro position.

- Catalytic Systems : Optimize Pd catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) for improved turnover in C-Cl bond activation .

Properties

IUPAC Name |

2,4-dichloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLNWRWYEJBBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601950 | |

| Record name | 2,4-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628691-85-0 | |

| Record name | 2,4-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.